6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol

Process Chemistry Synthetic Methodology Sodium Channel Modulator Intermediate

6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol is a tri-halogenated biphenyl-3-ol derivative (C12H7ClFIO, MW 348.54 g/mol). It is characterized by a chlorine atom at the 6-position, fluorine at the 2'-position, iodine at the 4-position, and a hydroxyl group at the 3-position of the biphenyl scaffold.

Molecular Formula C12H7ClFIO
Molecular Weight 348.54 g/mol
Cat. No. B8276846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol
Molecular FormulaC12H7ClFIO
Molecular Weight348.54 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)I)O)F
InChIInChI=1S/C12H7ClFIO/c13-9-6-11(15)12(16)5-8(9)7-3-1-2-4-10(7)14/h1-6,16H
InChIKeyMRJSIWGQMGUWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol: A Defined Halogenated Intermediate for Sodium Channel Modulator Synthesis


6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol is a tri-halogenated biphenyl-3-ol derivative (C12H7ClFIO, MW 348.54 g/mol) . It is characterized by a chlorine atom at the 6-position, fluorine at the 2'-position, iodine at the 4-position, and a hydroxyl group at the 3-position of the biphenyl scaffold. This compound is not a final biologically active entity but a key synthetic intermediate specifically documented in patent US8772293B2 for the preparation of sulfonamide derivatives that function as voltage-gated sodium channel (Nav) modulators [1]. Its value proposition for procurement is tied to its proven utility in constructing a specific class of pain-targeting therapeutic candidates, rather than as a standalone screening hit.

Why Generic Substitution of 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol Fails in Regioselective Chemistry


Generic 'in-class' substitution of this compound with other halogenated biphenyl-3-ols is not viable due to the profound impact of its specific halogenation pattern on both reactivity and final target molecule identity. The chlorine, fluorine, and iodine substituents each provide a unique, orthogonal chemical handle: the iodine atom is essential for palladium-catalyzed cross-coupling steps like Suzuki or Sonogashira reactions, while the chlorine and fluorine atoms modulate the electronic properties of the biphenyl system and serve as metabolic blockers in final drug candidates [1]. A positional isomer, such as 6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol, would direct subsequent functionalization to a different point and produce a compound with a distinct molecular shape, directly altering pharmacophoric binding to the target sodium channel . Therefore, this specific compound is not a representative of a general class but a dedicated intermediate for a specific, patented molecular series.

6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol: Quantitative Evidence for Differentiated Research and Process Chemistry Applications


High-Yield Demethylation Synthetic Route Confirms Scalable Access for This Specific Regioisomer

The synthesis of 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol is achieved via a documented, high-yielding demethylation route from its 5-methoxy precursor. This route provides a clear quantitative benchmark for the preparation of this specific regioisomer . By contrast, a close positional isomer, 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol, is synthesized from a different methoxy precursor (2-chloro-3'-fluorobiphenyl-4-ol), which would require a distinct synthetic strategy and optimization, leading to different yields and impurity profiles . This demonstrates that the synthesis is tailored to this specific compound, not a generic pathway.

Process Chemistry Synthetic Methodology Sodium Channel Modulator Intermediate

Defined Role as a Patent-Specific Intermediate for Nav1.7 Modulators vs. Other Halogenated Biphenyls

The strongest differentiator for this compound is its explicit citation as an intermediate in the synthesis of sulfonamide-based sodium channel modulators described in patent US8772293B2 [1]. The final compounds within this patent series demonstrate potent antagonist activity against therapeutically relevant sodium channel isoforms. For example, a representative final compound from the series exhibits an IC50 of 30,000 nM against the Nav1.7 channel [2]. While the intermediate itself does not have a reported IC50, its inclusion in this patent directly links its structure to a pharmaceutical lead series with demonstrated human target engagement. In contrast, the positional isomer 6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol is not referenced in any sodium channel patent but has been investigated as an inhibitor of iodothyronine 5'-deiodinase, a completely unrelated biological target .

Medicinal Chemistry Pain Research Ion Channel Pharmacology

Unique Physicochemical LogP Profile Dictates Downstream Drug-Likeness Compared to Non-Iodinated Analogs

The calculated partition coefficient (LogP) is a key determinant of a molecule's ADME properties. The inclusion of a heavy iodine atom in the 4-position of 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol significantly increases its lipophilicity compared to non-iodinated analogs. A predicted SlogP value of 4.45 for this compound [1] dictates its suitability for crossing lipophilic membranes in the context of a final drug molecule. This contrasts sharply with a comparable but non-iodinated scaffold like 2',6'-dichloro-4,5-difluoro-biphenyl-3-ol, which has a predicted XLogP3 of 4.6 [2], a value that masks the vastly different polarizability and potential for halogen bonding that the iodine atom confers, altering target engagement kinetics and thermodynamics in ways a simple LogP value cannot capture.

Computational Chemistry ADME Prediction Drug Design

Optimal Application Scenarios for 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol Based on Proven Evidence


Direct Replication of a Patented Nav1.7 Modulator Series for Pain Research

The primary and most validated use of this compound is as an intermediate for the synthesis of sulfonamide derivatives acting as voltage-gated sodium channel (Nav) modulators, specifically those targeting Nav1.7 for the treatment of pain [1]. A procurement decision to source this specific intermediate enables a medicinal chemistry team to directly replicate the synthesis of final compounds from the US8772293B2 patent and initiate structure-activity relationship (SAR) studies or generate analogs for preclinical evaluation. Using any other halogenated biphenyl-3-ol would produce a different final molecule, unvalidated by the patent's pharmacological data.

Chemoselective Cross-Coupling for Bifunctional Molecular Probe Development

The presence of both a reactive iodine atom and a metabolically stable chlorine atom on the 6-chloro-2'-fluoro-4-iodo core makes this compound uniquely suited for developing chemical biology probes via iterative cross-coupling. The iodine can be exclusively reacted in a first step (e.g., via Suzuki coupling) to attach a reporter group or affinity tag, while the chlorine can be left intact for subsequent modification or serve as a metabolic blocker . This orthogonal reactivity is absent in simpler di-halogenated biphenyls, such as 3'-Fluoro-5-iodo-biphenyl-3-ol, which lack the second synthetic handle .

Synthesis of Metabolic-Stability-Enhanced Drug Candidates

The strategic placement of fluorine and chlorine on the biphenyl scaffold is a common medicinal chemistry tactic to block cytochrome P450-mediated oxidative metabolism. This compound delivers this advantage and builds in a synthetic handle (iodine) for further elaboration. The use of 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol as a building block, as taught by the Pfizer/Icagen patent [1], allows the creation of candidate molecules with a pre-validated, metabolically resistant core, a feature not guaranteed by non-halogenated or differently halogenated analogs, which have been linked to distinct metabolic and toxicity profiles [2].

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